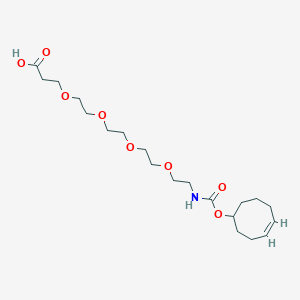
t-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate (t-BuFHP) is a synthetic compound with a variety of uses in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes.
Applications De Recherche Scientifique
T-BuFHP has a variety of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, including peptides, amino acids, and amides. It can also be used as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes. Additionally, it can be used as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of membrane-bound proteins, such as G-protein-coupled receptors.
Mécanisme D'action
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using t-BuFHP in laboratory experiments is its high reactivity, which allows for rapid and efficient synthesis of a variety of compounds. Additionally, its low toxicity makes it a safe and effective reagent. However, its low solubility in water can limit its use in certain experiments.
Orientations Futures
For the use of t-BuFHP include its use in drug discovery, as an inhibitor of enzymes, as an inhibitor of membrane-bound proteins, and as a tool for studying the effects of various compounds on gene expression and signaling pathways. Additionally, its use as a building block for peptide synthesis and as a substrate for various biochemical and physiological processes should be further explored. Further research into its synthesis, mechanism of action, and biochemical and physiological effects could also yield valuable insights into its potential uses.
Méthodes De Synthèse
T-BuFHP can be synthesized through a variety of methods. One method is the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields t-BuFHP in good to excellent yields. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 4-fluorobenzaldehyde and t-butylamine in the presence of an acid catalyst.
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)


![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
